6,7-Dimethoxyquinoline

Vue d'ensemble

Description

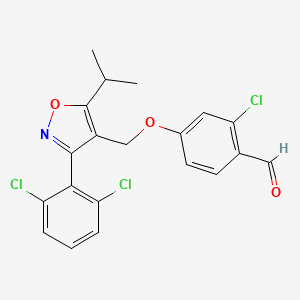

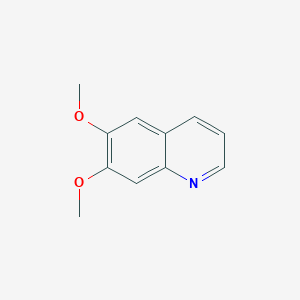

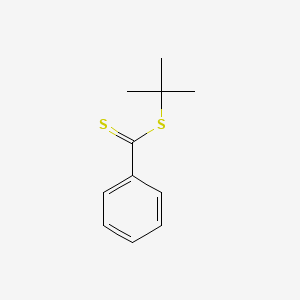

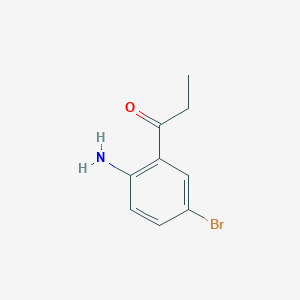

6,7-Dimethoxyquinoline is a synthetic compound that belongs to the class of heterocyclic compounds . It is used as an intermediate for preparing antineoplastic drugs .

Synthesis Analysis

The synthesis of 6,7-Dimethoxyquinoline involves a series of steps including nitrification, condensation, reduction cyclization, and chlorination . The process starts with 3,4-dimethoxyacetophenone as a raw material, which undergoes nitrification to obtain 2-nitro-4,5-dimethoxyacetophenone .Molecular Structure Analysis

The molecular weight of 6,7-Dimethoxyquinoline is 189.21 . It is a heterocyclic compound with two methoxy groups attached to the 6th and 7th positions of the quinoline ring .Chemical Reactions Analysis

6,7-Dimethoxyquinoline is a substrate competitive inhibitor of G9a, a histone lysine methyltransferase (HKMT) involved in epigenetic regulation . It is used in the synthesis of various derivatives, such as 2,4-diamino-6,7-dimethoxyquinoline .Physical And Chemical Properties Analysis

6,7-Dimethoxyquinoline is an oil at room temperature . More detailed physical and chemical properties are not available from the search results.Applications De Recherche Scientifique

Chemical Synthesis

6,7-Dimethoxyquinoline is utilized in various areas of research including Life Science, Material Science, and Chemical Synthesis. It serves as a key intermediate in the synthesis of complex molecules due to its reactive properties and structural versatility .

Epigenetic Regulation

This compound has been identified as a potent inhibitor of G9a, a histone lysine methyltransferase (HKMT) involved in epigenetic regulation. It is part of the 6,7-Dimethoxyquinazoline analogues like BIX-01294, which are known for their substrate competitive inhibition of G9a .

Antitumor Activity

A series of 6,7-dimethoxyquinazoline derivatives have been designed and synthesized with diaryl urea scaffolds. These derivatives have shown excellent potency against various cancer cell lines, highlighting the antitumor potential of 6,7-Dimethoxyquinoline .

Preparation Method

There is a documented preparation method for 4-chloro-6,7-dimethoxyquinoline which involves a nitrification process starting from 3,4-dimethoxyacetophenone. This showcases the compound’s role in advanced chemical synthesis techniques .

Mécanisme D'action

Target of Action

The primary target of 6,7-Dimethoxyquinoline is G9a , also known as EHMT2 . G9a is a histone-lysine N-methyltransferase (HKMT) that plays a crucial role in epigenetic regulation via the installation of histone methylation marks .

Mode of Action

6,7-Dimethoxyquinoline interacts with G9a as a substrate-competitive inhibitor . It competes with the natural substrate of G9a for the binding site, thereby inhibiting the activity of G9a .

Biochemical Pathways

G9a catalyzes the addition of one or two methyl groups to lysine 9 of histone H3 (H3K9me1 and H3K9me2) within a chromatin environment . The methylation of H3K9 is associated with many biological pathways and is aberrantly regulated in several diseases including cancer and AIDS . Mono-methylation of histone H3 (H3K9me1) is associated with permissive chromatin, while di- and tri-methylation (H3K9me2/3) label a repressed chromatin state .

Pharmacokinetics

The pka values of a similar compound, bix-01294, were found to be 694 ± 001, 824 ± 005, and 922 ± 004 . These values could potentially influence the absorption, distribution, metabolism, and excretion (ADME) of 6,7-Dimethoxyquinoline.

Result of Action

The inhibition of G9a by 6,7-Dimethoxyquinoline can lead to changes in the methylation state of histones, particularly at the H3K9 site . This can affect gene expression and cellular functions, potentially influencing disease states such as cancer .

Safety and Hazards

Propriétés

IUPAC Name |

6,7-dimethoxyquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c1-13-10-6-8-4-3-5-12-9(8)7-11(10)14-2/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCDPMVJGEGAJBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C=CC=N2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80446028 | |

| Record name | 6,7-dimethoxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80446028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6,7-Dimethoxyquinoline | |

CAS RN |

67278-27-7 | |

| Record name | 6,7-dimethoxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80446028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1'-Benzyl-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B1600303.png)

![Methyl imidazo[1,5-a]pyridine-8-carboxylate](/img/structure/B1600305.png)

![1-Oxaspiro[2.4]heptane-2-methanol](/img/structure/B1600311.png)